CAS number and safety data sheet for 2-azabicyclo[2.2.2]octan-5-one
CAS number and safety data sheet for 2-azabicyclo[2.2.2]octan-5-one
An In-depth Technical Guide to 2-Azabicyclo[2.2.2]octan-5-one: Synthesis, Application, and Safe Handling
Authored by: A Senior Application Scientist
Compound Identification and Physicochemical Profile
2-Azabicyclo[2.2.2]octan-5-one is a saturated heterocyclic compound featuring a bicyclo[2.2.2]octane core structure where a nitrogen atom replaces one of the methylene bridges, and a ketone group is present at the 5-position. This rigid scaffold is a valuable building block for creating molecules with precisely defined three-dimensional geometries, a crucial aspect of modern drug design.
While the title compound is not commercially cataloged, key precursors and related structures are. Understanding their properties is essential for experimental design.
| Identifier | 2-Azabicyclo[2.2.2]octan-5-one (Target) | 2-Azabicyclo[2.2.2]octane (Parent Scaffold) | 2-Azabicyclo[2.2.2]octan-5-ol HCl (Precursor Analogue) |
| IUPAC Name | 2-Azabicyclo[2.2.2]octan-5-one | 2-Azabicyclo[2.2.2]octane | 2-Azabicyclo[2.2.2]octan-5-ol hydrochloride |
| Synonyms | Isoquinuclidin-5-one | Isoquinuclidine | - |
| CAS Number | Not assigned | 280-38-6[1][2] | 750634-08-3[3] |
| Molecular Formula | C₇H₁₁NO | C₇H₁₃N[1][2] | C₇H₁₄ClNO |
| Molecular Weight | 125.17 g/mol | 111.18 g/mol [1][2] | 163.64 g/mol |
| Appearance | Predicted: Crystalline solid or oil | - | - |
Rationale for Use in Drug Discovery: The Value of Conformational Restriction
The 2-azabicyclo[2.2.2]octane framework serves as a bioisostere for piperidine and other cyclic amines, but with significantly reduced conformational flexibility. This rigidity is a powerful tool for medicinal chemists:
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Receptor Binding Specificity: By locking the nitrogen and other functional groups in a defined spatial orientation, molecules can be designed to fit more precisely into a target receptor's binding pocket, potentially increasing potency and reducing off-target effects.
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Structure-Activity Relationship (SAR) Studies: Using this scaffold allows researchers to probe the optimal geometry for receptor interaction. Derivatives have been synthesized and evaluated as inhibitors for enzymes like long-chain fatty acid elongase 6 (ELOVL6)[4].
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Improved Physicochemical Properties: Compared to more flexible or aromatic counterparts, these saturated bicyclic systems can improve properties like solubility and metabolic stability, which are critical for developing viable drug candidates[5]. Research into related scaffolds like 2-azabicyclo[3.2.1]octanes further highlights the potential of this structural class in developing novel therapeutics[6][7].
The introduction of a ketone at the 5-position provides a versatile chemical handle for further elaboration, allowing for the synthesis of diverse libraries of compounds for screening.
Synthetic Pathways and Methodologies
The synthesis of 2-azabicyclo[2.2.2]octan-5-one is not trivial and typically involves multi-step sequences. A common strategy involves the construction of a suitable substituted cyclohexane precursor followed by an intramolecular cyclization to form the bicyclic core. One plausible approach is adapted from methodologies described for related bicyclic ketones[8].
A representative synthetic workflow could involve a Dieckmann condensation or a similar intramolecular reaction of a suitably substituted piperidine derivative. The diagram below illustrates a conceptual pathway.
Caption: Conceptual synthetic workflow for 2-azabicyclo[2.2.2]octan-5-one.
Detailed Experimental Protocol: Synthesis via Intramolecular Alkylation
This protocol is a representative method adapted from literature principles for constructing bicyclo[2.2.2]octanone systems[8]. Causality: Each step is chosen to achieve a specific chemical transformation required to build the complex bicyclic structure from simpler starting materials.
Step 1: Synthesis of N-Benzyl-4-cyano-4-(2-bromoethyl)piperidine
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Setup: To a stirred solution of N-benzyl-4-cyanopiperidine (1 eq.) in dry Tetrahydrofuran (THF) under an inert nitrogen atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
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Expertise: Using NaH, a strong base, is necessary to deprotonate the alpha-carbon to the nitrile, forming a nucleophilic carbanion. The reaction is run at 0 °C to control the exothermic reaction and prevent side reactions.
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Reaction: After stirring for 30 minutes, add 1,2-dibromoethane (3 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
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Expertise: A large excess of dibromoethane is used to favor mono-alkylation and minimize dimerization of the starting material.
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Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
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Trustworthiness: The purity of this intermediate is critical for the success of the subsequent cyclization step. Purity should be confirmed by NMR and/or LC-MS.
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Step 2: Intramolecular Cyclization and Hydrolysis
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Setup: Dissolve the purified bromo-nitrile intermediate (1 eq.) in a mixture of Dimethyl Sulfoxide (DMSO) and water (9:1). Add Sodium Cyanide (NaCN, 1.5 eq.).
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Expertise: This step is a tandem reaction. First, NaCN displaces the bromide to form a dinitrile. The presence of a strong base in situ (from partial hydrolysis of NaCN) then facilitates an intramolecular Thorpe-Ziegler cyclization.
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Reaction: Heat the mixture to 120 °C and stir for 8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Hydrolysis & Decarboxylation: Cool the reaction to room temperature. Add concentrated Hydrochloric Acid (HCl) until the pH is <1. Reflux the mixture for 12 hours.
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Expertise: The acidic reflux serves a dual purpose: it hydrolyzes the resulting enamine and nitrile functionalities to a β-keto acid, which then readily decarboxylates upon heating to yield the target ketone.
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Workup: Cool the reaction mixture and basify to pH >10 with 6M Sodium Hydroxide (NaOH). Extract the product into dichloromethane (DCM, 4x). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
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Final Purification: Purify the crude ketone by chromatography or distillation to yield 2-azabicyclo[2.2.2]octan-5-one.
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Trustworthiness: The final product's identity and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
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Safety Data and Handling Protocols
As no specific Safety Data Sheet (SDS) exists for 2-azabicyclo[2.2.2]octan-5-one, a risk assessment must be performed based on analogous structures. The parent amine scaffold, quinuclidine (1-azabicyclo[2.2.2]octane), is classified as toxic and corrosive[9]. The corresponding alcohol, 2-azabicyclo[2.2.2]octan-5-ol hydrochloride, is listed as a skin and eye irritant[3]. Therefore, it is prudent to handle the title compound with a high degree of caution.
Hazard Analysis Summary (Inferred)
| Hazard Class | Classification | Precautionary Statements |
| Acute Toxicity | Category 3/4 (Oral, Dermal) - Assumed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing. |
| Skin Corrosion/Irritation | Category 2 - Assumed [3] | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Damage/Irritation | Category 2A - Assumed [3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Target Organ Toxicity | STOT SE 3 (Respiratory Irritation) - Possible [3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Mandatory Laboratory Handling Procedures
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Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[10].
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Skin Protection: Wear a flame-retardant lab coat and handle with chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and changed immediately if contaminated[10].
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Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow product to enter drains.
Caption: Key safety and handling workflow for 2-azabicyclo[2.2.2]octan-5-one.
References
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NextSDS. (n.d.). 2-azabicyclo[2.2.2]octan-5-ol hydrochloride — Chemical Substance Information. Retrieved from [Link]
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Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. European Journal of Pharmaceutical Sciences, 26(3-4), 281-289. Retrieved from [Link]
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CompTox Chemicals Dashboard. (2025). (5-Ethenyl-1-oxo-1lambda⁵-azabicyclo[2.2.2]octan-2-yl)(6-methoxyquinolin-4-yl)methanol Properties. U.S. Environmental Protection Agency. Retrieved from [Link]
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